Beta-defensin 38
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TDQDTAKCVQKKNVCYYFECPWLSISVSTCYKGKAKCCQKRY |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Beta Defensin 38 Defb118/defb38
Genomic Localization and Gene Structure of DEFB118/Defb38
The human DEFB118 gene is situated on the long arm of chromosome 20 at the cytogenetic band 20q11.21. genecards.orgwikipedia.org It resides within a cluster of other beta-defensin genes, a common organizational feature for this gene family which suggests their evolution through gene duplication events. oup.comgenecards.org The genomic coordinates for DEFB118 on the latest human genome assembly (GRCh38/hg38) are from position 31,368,601 to 31,373,923, spanning a length of 5,323 base pairs. genecards.org The gene is oriented on the plus strand of the chromosome. genecards.org
The gene structure of DEFB118 is relatively simple, consisting of two exons that are transcribed into a single transcript. ebi.ac.uk This transcript is then translated to produce the beta-defensin 118 protein. The mouse ortholog, Defb38, is located on mouse chromosome 8. uniprot.org
Table 1: Genomic Details of Human DEFB118
| Feature | Information |
| Gene Symbol | DEFB118 |
| Aliases | DEFB-18, ESC42, C20orf63, ESP13.6 wikipedia.orgbiogps.org |
| Cytogenetic Location | 20q11.21 genecards.orgwikipedia.org |
| Genomic Coordinates (GRCh38/hg38) | chr20:31,368,601-31,373,923 genecards.org |
| Size | 5,323 bases genecards.org |
| Orientation | Plus strand genecards.org |
| Exon Count | 2 ebi.ac.uk |
Transcriptional Start Sites and Promoter Regions
The initiation of gene transcription is a critical control point for gene expression, and this process is directed by the promoter region located upstream of the transcriptional start site (TSS). scfbio-iitd.res.in Eukaryotic promoters are complex regions that contain various sequence motifs recognized by transcription factors and RNA polymerase. scfbio-iitd.res.infrontiersin.org
The promoter region of DEFB118 contains a TATA box, a DNA sequence (TATAAA) found in the core promoter of many eukaryotic genes. scfbio-iitd.res.infrontiersin.org The TATA box plays a crucial role in the assembly of the transcriptional machinery and the precise positioning of the TSS. The region surrounding the TSS and the proximal promoter upstream are rich in binding sites for a variety of transcription factors that regulate the rate of DEFB118 gene transcription. scfbio-iitd.res.in
Regulatory Elements and Cis-acting Sequences (e.g., NF-κB, AP-1)
The expression of the DEFB118 gene is modulated by various regulatory elements, which are specific DNA sequences known as cis-acting elements. These sequences are binding sites for transcription factors that can either enhance or repress gene expression. Among the key transcription factors implicated in the regulation of beta-defensins are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govwikipedia.org
NF-κB is a crucial transcription factor in the immune system, activated by various stimuli such as bacterial lipopolysaccharides (LPS), cytokines, and stress. wikipedia.orgfrontiersin.org Its activation leads to the transcription of numerous genes involved in inflammation and immunity. frontiersin.org The presence of NF-κB binding sites in the promoter region of DEFB118 suggests its inducible expression in response to inflammatory and infectious signals. genecards.orgbvsalud.org
AP-1 is another transcription factor that regulates gene expression in response to a wide array of stimuli, including growth factors and stress. wikipedia.org The AP-1 binding site, also known as the TPA-response element (TRE), has a consensus sequence of 5'-TGA G/C TCA-3'. wikipedia.org The identification of potential AP-1 binding sites within the DEFB118 promoter region points to its involvement in cellular processes like differentiation and proliferation. fu-berlin.denih.govwikipedia.org
In addition to NF-κB and AP-1, the promoter of DEFB118 contains binding sites for other transcription factors, as detailed in the table below.
Table 2: Predicted Transcription Factor Binding Sites in the DEFB118 Promoter
| Transcription Factor |
| C/EBPalpha |
| C/EBPbeta |
| FOXD1 |
| HSF1short |
| LCR-F1 |
| MRF-2 |
| POU2F1 |
| POU2F1a |
| Sox5 |
| STAT5A |
| Source: GeneCards genecards.org |
Expression Profiles and Inducibility of Beta Defensin 38
Basal Constitutive Expression Patterns Across Tissues and Cell Types
Beta-defensins are primarily expressed in epithelial cells and are found in various tissues, including the gastrointestinal, respiratory, and genitourinary tracts, as well as in immune cells like macrophages and neutrophils. spandidos-publications.comnih.govd-nb.info The constitutive, or basal, expression of these peptides provides a primary line of defense at mucosal surfaces.
In the case of the mouse ortholog, Beta-defensin 38 (Defb38), expression is highly specific. It is constitutively found almost exclusively in the male reproductive system, particularly in the epididymis (caput, corpus, and cauda) and the testis. uniprot.orgphysiology.org This localization suggests a crucial role in protecting the male reproductive tract and maturing sperm from pathogens. physiology.org While many beta-defensins are expressed in a wide array of epithelial tissues, the focused expression of mouse Defb38 highlights its specialized function. physiology.org In humans, orthologs of beta-defensin genes found on chromosome 23 have been identified in the reproductive tract and epithelial cells. nih.gov Similarly, in cattle, orthologs of genes expressed in the rodent reproductive tract are also constitutively expressed in the reproductive tissues of healthy bulls. physiology.org
Table 1: Basal Constitutive Expression of this compound and Orthologs
| Species | Gene | Primary Tissues/Cell Types | Reference |
|---|---|---|---|
| Mouse (Mus musculus) | Defb38 | Epididymis (caput, corpus, cauda), Testis | uniprot.orgphysiology.org |
| Rat (Rattus norvegicus) | Defb38 | Epididymis, Testis | physiology.org |
| Bovine (Bos taurus) | Orthologs on Chromosome 13 | Male reproductive tract | physiology.org |
| Human (Homo sapiens) | Orthologs on Chromosome 23 | Reproductive tract, Epithelial cells | nih.gov |
Inducible Expression in Response to Microbiological Stimuli (e.g., LPS, LTA, Viruses)
The expression of many beta-defensins is not static; it can be significantly upregulated in response to microbial invasion. frontiersin.org These peptides are key effectors of the innate immune system, induced by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). mdpi.commdpi.com
Common microbial stimuli that trigger beta-defensin induction include:
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of beta-defensins. nih.gov For example, human beta-defensin 2 (HBD-2) is induced by LPS via TLR4 signaling pathways. mdpi.com Tracheal antimicrobial peptide (TAP), the first beta-defensin discovered, also shows dramatically increased mRNA levels in bovine tracheal epithelial cells upon stimulation with LPS. nih.gov
Lipoteichoic Acid (LTA): Found in the cell walls of Gram-positive bacteria, LTA can stimulate beta-defensin expression through TLR2. mdpi.comnih.gov
Viruses: Viral infections are also known to trigger an increase in beta-defensin expression as part of the host's antiviral response. spandidos-publications.com For instance, human rhinovirus infection can induce the production of HBD-2 in airway epithelial cells. spandidos-publications.com
However, the response can be complex and context-dependent. While LPS generally induces beta-defensin expression in many epithelial tissues, in vivo studies in rats have shown that LPS injections can lead to a decreased expression of several defensin (B1577277) genes in the epididymis. physiology.org Co-infection with rhinovirus and Pseudomonas aeruginosa results in a synergistic induction of HBD-2, an effect mediated by the bacterial component flagellin, but not significantly by LPS or LTA in that specific context. plos.org
Table 2: General Inducibility of Beta-Defensins by Microbiological Stimuli
| Stimulus | Microbial Source | Receptor (Example) | Effect on Beta-Defensin Expression | Reference |
|---|---|---|---|---|
| Lipopolysaccharide (LPS) | Gram-negative bacteria | TLR4 | Upregulation (e.g., HBD-2, TAP) | nih.govmdpi.com |
| Lipoteichoic Acid (LTA) | Gram-positive bacteria | TLR2 | Upregulation | mdpi.com |
| Flagellin | Bacteria (e.g., P. aeruginosa) | TLR5 | Upregulation (e.g., HBD-2) | plos.org |
| Viruses | e.g., Human Rhinovirus, Canine Respiratory Coronavirus | Various | Upregulation or Downregulation depending on virus and defensin | spandidos-publications.comnexusacademicpublishers.com |
Hormonal and Cytokine-mediated Regulation of this compound Expression
The expression of beta-defensins is intricately regulated by the host's own signaling molecules, including cytokines and hormones. This regulation allows for a tailored immune response and highlights the integration of defensins into the broader immune and endocrine systems.
Cytokine Regulation: Pro-inflammatory cytokines, released during infection or inflammation, are powerful inducers of beta-defensin expression. Key cytokines involved include:
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): These are potent inducers of HBD-2 and HBD-3 in various epithelial cells, including those in the colon and female reproductive tract. frontiersin.orgmdpi.com
Interleukin-17 (IL-17) and Interleukin-22 (IL-22): These cytokines, important for mucosal homeostasis, can upregulate HBD-2 and HBD-3 expression in skin and airway epithelial cells. scienceopen.com
Epidermal Growth Factor (EGF): Activation of the EGF receptor is known to induce HBD-3 expression in oral epithelial cells. frontiersin.orgfrontiersin.org
Hormonal Regulation: Hormones play a significant role in modulating beta-defensin expression, particularly in the reproductive tracts where hormone levels fluctuate.
Androgens: In the mouse epididymis, where Defb38 is prominently expressed, androgen receptor binding sites have been identified in the promoter regions of beta-defensins, indicating direct regulation by androgens. nih.gov The expression of many epididymal beta-defensins is developmentally regulated and coincides with sexual maturation, further supporting a role for hormonal control. physiology.org
Estrogen and Progesterone: The effects of female sex hormones are complex and can be tissue-specific. For example, estrogen has been shown to increase the expression of DEFB4A (the gene for HBD-2) in human uterine epithelial cells but decrease its expression in the vagina. frontiersin.org Progesterone can also influence expression, sometimes opposing the effects of estrogen. frontiersin.orgaai.org
Table 3: Regulation of Beta-Defensin Expression by Host Factors
| Regulator Type | Specific Molecule | Effect on Beta-Defensin Expression | Target Tissue/Cell (Example) | Reference |
|---|---|---|---|---|
| Cytokine | TNF-α, IL-1β | Induction | Colonic and Trophoblast Cells | frontiersin.orgmdpi.com |
| IL-17, IL-22 | Induction | Skin and Airway Epithelium | scienceopen.com | |
| IFN-γ | Induction (in synergy with TNF-α) | Keratinocytes | scienceopen.com | |
| EGF | Induction | Oral Epithelial Cells | frontiersin.org | |
| Hormone | Androgens | Induction | Mouse Epididymis | nih.gov |
| Estrogen | Induction or Repression (tissue-dependent) | Uterine vs. Vaginal Epithelium | frontiersin.org |
Developmental and Species-Specific Expression of this compound (e.g., Bovine, Mouse, Human)
The beta-defensin gene family exhibits significant variation across different species, reflecting divergent evolutionary pressures. physiology.org The number of beta-defensin genes ranges from 14 in chickens to 48 in humans and mice, and at least 57 in cattle, which possess the most diverse repertoire identified so far. physiology.orgfrontiersin.org This diversity suggests species-specific adaptations in innate immunity.
Developmental Regulation: Beta-defensin expression is often regulated during development. In the sterile environment of the embryo, defensin expression suggests a potential role beyond antimicrobial defense, possibly in developmental processes. physiology.orgnih.gov In rats, the expression of many beta-defensins in the testis and epididymis is low at birth and increases significantly during sexual maturation, aligning with the need to protect the reproductive system as it becomes functional. physiology.org Similarly, in the developing human lung, HBD-2 expression is developmentally regulated, with its abundance increasing with gestational age, which may contribute to the increased susceptibility of premature infants to infection. aai.org
Species-Specific Expression:
Mouse: As established, the mouse genome contains 48 beta-defensin genes. frontiersin.org Defb38 expression is highly localized to the male reproductive tract and is developmentally regulated. uniprot.orgphysiology.org
Bovine: Cattle have an expanded set of at least 57 beta-defensin genes, organized into four chromosomal clusters. physiology.org This expansion may be linked to the specific pathogenic challenges faced by ruminants. Many bovine beta-defensins, such as those encoded on chromosome 13, are expressed in the male reproductive tract, similar to their rodent orthologs, indicating a conserved function in this location. nih.govphysiology.org
Human: The human genome contains 48 beta-defensin genes. frontiersin.org While a direct, uniquely named ortholog "this compound" is not standard nomenclature in humans as it is in mice, the human genes are grouped in syntenic clusters. physiology.org The genes orthologous to the cluster containing mouse Defb38 are located on human chromosome 8. physiology.org Many human beta-defensins are expressed in the epididymis, testis, and other epithelial tissues. frontiersin.orgspandidos-publications.com The rapid evolution and divergence of beta-defensin genes between species, even closely related ones like humans and chimpanzees, underscores their role in adapting to specific environments and pathogens. nih.gov
Functional Biology of Beta Defensin 38: Antimicrobial and Immunomodulatory Activities
Spectrum of Antimicrobial Activity Against Pathogens (In Vitro Studies)
Beta-defensins exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses. frontiersin.orgacademie-sciences.fr Their primary mechanism of action is believed to involve the electrostatic attraction between the positively charged peptide and the negatively charged microbial membrane, leading to membrane disruption and cell death. mdpi.comacs.org
In vitro studies have demonstrated the antibacterial efficacy of various beta-defensins against both Gram-positive and Gram-negative bacteria. frontiersin.orgacs.org For instance, human beta-defensin 3 (hBD-3) has shown potent bactericidal activity against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com The antimicrobial action is often attributed to the disruption of the bacterial membrane, causing leakage of cytoplasmic contents. nih.govmdpi.com The high net positive charge and amphipathic nature of these peptides are crucial for their interaction with and permeabilization of bacterial membranes. acs.org Some beta-defensins, like a novel defensin (B1577277) from the snakehead murrel (Channa striata), exhibit a multi-faceted mechanism that includes membrane depolarization, membrane permeabilization, and the generation of reactive oxygen species (ROS). nih.gov
Table 1: Antibacterial Efficacy of Beta-defensins (In Vitro)
| Defensin | Target Bacteria | Efficacy/Mechanism |
|---|---|---|
| Human beta-defensin 3 (hBD-3) | S. aureus, S. pyogenes (Gram-positive), P. aeruginosa, E. coli (Gram-negative) | Bactericidal. tandfonline.com |
| Human beta-defensin 2 (hBD-2) | E. coli, P. aeruginosa (Gram-negative) | Highly effective. mdpi.com |
| S. aureus (Gram-positive) | Bacteriostatic. mdpi.com | |
| CsDef (from Channa striata) | Vibrio proteolyticus | MIC of 16 μM. nih.gov |
| Aeromonas hydrophila | 91% inhibition at 32 μM. nih.gov | |
| Edwardsiella tarda | 92% inhibition at 32 μM. nih.gov | |
| Vibrio harveyi | 53% inhibition at 32 μM. nih.gov |
Several beta-defensins possess significant antifungal activity. nih.gov Human beta-defensins, including hBD-2 and hBD-3, are effective against the yeast Candida albicans. mdpi.com The mechanisms of antifungal action are similar to their antibacterial effects, primarily involving membrane permeabilization. nih.gov Plant defensins, which share structural similarities, have been shown to interact with specific components of fungal membranes, such as sphingolipids. nih.gov The antifungal activity of some defensins can be influenced by the presence of cations like Ca2+, which can reduce their efficacy, suggesting that electrostatic interactions are critical. nih.govresearchgate.net
Table 2: Antifungal Activity of Beta-defensins (In Vitro)
| Defensin | Target Fungi | Efficacy/Mechanism |
|---|---|---|
| Human beta-defensin 2 (hBD-2) | Candida albicans | Highly effective. mdpi.com |
| Human beta-defensin 3 (hBD-3) | Candida albicans | Antimicrobial activity. mdpi.com |
| Murine beta-defensin 1 (mBD1) | Candida albicans | Microbicidal activity. aai.org |
| Murine beta-defensin 3 (mBD3) | Candida species | Induces perforation of the microbial cell wall. aai.org |
The antiviral activity of beta-defensins is complex and can involve multiple mechanisms. researchgate.netnih.gov These include direct interaction with the viral envelope, leading to its disruption, and interference with viral entry into host cells. mdpi.combiomolther.org For example, hBD-2 and hBD-3 have been shown to inhibit the replication of Human Immunodeficiency Virus (HIV-1). mdpi.comtandfonline.com This inhibition can occur through the downregulation of the HIV co-receptor CXCR4. mdpi.com Some defensins can also bind to viral glycoproteins, preventing attachment to host cells. mdpi.com Unlike their direct antibacterial action, the antiviral effects of defensins are often cell-mediated and can be influenced by the presence of serum components. biomolther.orgoup.com
Table 3: Antiviral Effects of Beta-defensins (In Vitro)
| Defensin | Target Virus | Proposed Mechanism |
|---|---|---|
| Human beta-defensin 2 (hBD-2) | Human Immunodeficiency Virus (HIV-1) | Inhibits replication; down-regulates CXCR4 co-receptor. mdpi.comtandfonline.com |
| Human beta-defensin 3 (hBD-3) | Human Immunodeficiency Virus (HIV-1) | Inhibits replication; down-regulates CXCR4 co-receptor. mdpi.comtandfonline.com |
| Herpes Simplex Virus (HSV) | Binds to the virus. nih.gov | |
| Alpha-defensin (HNP-1) | Influenza A Virus | Inhibition of viral replication and protein synthesis (cell-mediated). oup.com |
Antifungal Properties and Associated Mechanisms
Role in Immune Cell Recruitment and Activation
Beyond their direct antimicrobial functions, beta-defensins are potent immunomodulators that act as chemoattractants for various immune cells. frontiersin.orgfrontiersin.org They serve as a bridge between the innate and adaptive immune systems by recruiting and activating key effector cells to sites of infection and inflammation. frontiersin.orgfrontiersin.org
At low concentrations, various human beta-defensins can attract immature dendritic cells, memory T cells, monocytes, and activated neutrophils. frontiersin.orgmdpi.com This chemotactic activity is often mediated through specific chemokine receptors. For instance, hBD-2 can engage the CCR6 receptor on immature dendritic cells and memory T cells. mdpi.comfrontiersin.org Similarly, hBD-2 and hBD-3 can bind to the CCR2 receptor, inducing the chemotaxis of monocytes, macrophages, and dendritic cells. mdpi.comnih.gov Human beta-defensin 3 has also been shown to attract macrophages through a CCR6-independent mechanism, suggesting the involvement of other receptors. nih.gov
Furthermore, beta-defensins can activate the recruited immune cells. Human beta-defensin 3 activates antigen-presenting cells like monocytes and myeloid dendritic cells through Toll-like receptors (TLRs) 1 and 2. frontiersin.org This activation leads to the increased expression of co-stimulatory molecules such as CD80 and CD86, which are crucial for T cell activation. frontiersin.orgjmb.or.kr Murine beta-defensin 2 has been shown to activate dendritic cells via a TLR4-dependent mechanism, leading to their maturation and the stimulation of an adaptive immune response. nih.govfrontiersin.org Additionally, hBD-3 and hBD-4 can activate mast cells, inducing their degranulation and the release of inflammatory mediators. nih.gov
Modulation of Inflammatory Responses and Cytokine Production
The role of beta-defensins in modulating inflammation is complex, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the context and concentration. frontiersin.orgnih.gov
As pro-inflammatory mediators, beta-defensins can induce the production of various cytokines. For example, hBD-3 can stimulate monocytes to produce pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β) in a TLR1/2-dependent manner. nih.govfrontiersin.org However, unlike other TLR agonists, hBD-3 does not induce the anti-inflammatory cytokine IL-10 in these cells. frontiersin.org In macrophages, hBD-3 has been shown to increase the gene expression of Tumor Necrosis Factor-alpha (TNF-α), IL-1α, IL-6, and IL-8. nih.gov
Conversely, under certain conditions, beta-defensins can exert anti-inflammatory effects. Human beta-defensin 3 has been shown to suppress the production of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov This suppressive effect was observed both in vitro and in vivo. frontiersin.org The mechanism for this anti-inflammatory action involves the inhibition of signaling pathways downstream of TLR4, specifically the MyD88 and TICAM1 pathways. frontiersin.orgnih.gov This dual functionality suggests that beta-defensins may initially promote inflammation to combat infection and later contribute to its resolution. nih.gov
Influence on Epithelial Barrier Function and Integrity
The epithelial barrier is the first line of defense against pathogens, and beta-defensins play a role in maintaining its function and integrity. mdpi.commdpi.com They are produced by epithelial cells in various tissues, including the skin, respiratory tract, and gastrointestinal tract, contributing to mucosal immunity. mdpi.com
Defects in the expression or function of beta-defensins can compromise the epithelial barrier, leading to increased susceptibility to infection and inflammation, as seen in conditions like Crohn's disease. frontiersin.org In the intestine, the hypoxia-inducible factor (HIF) has been shown to regulate the expression of human beta-defensin 1 (HBD-1), which is a constitutively secreted antimicrobial peptide that contributes to barrier function. mdpi.com Studies on animal models have shown that beta-defensins can attenuate inflammation and mucosal lesions, thereby preserving intestinal barrier integrity. frontiersin.org For instance, beta-defensin 2 has been shown to protect the amniotic epithelial barrier during inflammation by preserving the expression of the cell adhesion molecule E-cadherin. mdpi.com This suggests that beta-defensins not only act as antimicrobial agents but also actively contribute to the structural and functional integrity of epithelial tissues.
Contributions to Microbiome Homeostasis
Beta-defensins are crucial components of the innate immune system at mucosal surfaces, where they play a significant role in managing the complex relationship between the host and its resident microbial communities. nih.govnih.gov These small, cationic peptides contribute to microbiome homeostasis by directly inhibiting the growth of a broad spectrum of microbes and by modulating the host's immune response to these microbes. nih.govresearchgate.net The family of β-defensins helps to maintain a healthy and dynamic equilibrium within the oral, respiratory, reproductive, and enteric tissues, thereby preventing inflammation and disease initiated by pathogens. nih.govnih.gov While direct research on the specific contributions of murine Beta-defensin 38 (Defb38) to microbiome homeostasis is limited, its function can be inferred from the well-documented roles of other murine β-defensins, which act as "farmers" of the microbial ecosystems. nih.gov
Beta-defensins shape the microbial community through their selective antimicrobial activity. nih.gov They are cationic peptides that are attracted to the negatively charged membranes of bacteria, leading to membrane disruption and cell death. nih.gov This action helps to control the microbial load and prevent the overgrowth of potential pathogens, while maintaining a balanced commensal population. mdpi.com The gut microbiota, in turn, can influence the expression of β-defensins. frontiersin.org For example, some commensal bacteria like E. coli Nissle 1917 can induce the expression of β-defensins in intestinal epithelial cells through pathways involving NF-κB and MAPK/AP-1. frontiersin.org This reciprocal interaction underscores the role of β-defensins as key mediators in the host-microbiota dialogue, essential for maintaining intestinal homeostasis. nih.govfrontiersin.org
The table below summarizes key research findings on the interaction between β-defensins and the microbiome, providing insights into the potential functions of this compound.
Interactive Data Table: Research Findings on Beta-defensins and Microbiome Interactions
| Study Focus | Model Organism/System | Key Findings | Implication for Microbiome Homeostasis | Reference(s) |
| Gut Microbiota Instability | Mice | Fecal β-defensin-3 levels positively correlated with bacterial diversity. Antimicrobial treatment decreased both bacterial diversity and β-defensin-3 levels. | β-defensin-3 secretion reflects the state of the gut microbiota and is part of the homeostatic regulatory mechanism. | tandfonline.com |
| Diet-Induced Dysbiosis | Mice | A high-fat/high-sugar diet led to alterations in bacterial diversity and was associated with changes in β-defensin-3 levels. | Diet-induced changes in the microbiome can influence β-defensin expression, affecting host-microbe interactions. | tandfonline.com |
| Induction by Commensals | Cell Culture (in vitro) | E. coli Nissle 1917 induced β-defensin expression via NF-κB and MAPK/AP-1 pathways. | Commensal bacteria can actively stimulate the production of β-defensins to help maintain a balanced microbial community. | frontiersin.org |
| Host-Microbe Crosstalk | General Review | β-defensins manage the interaction between the host and microbes, preventing pathogen-associated inflammation and maintaining physiological normality. | β-defensins are key regulators in the dynamic equilibrium of mucosal ecosystems. | nih.govnih.gov |
| Antimicrobial Action | General Review | β-defensins exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses by disrupting microbial membranes. | This direct antimicrobial action helps to shape the composition of the microbiome. | nih.gov |
Mechanisms of Action and Receptor Interactions of Beta Defensin 38
Direct Antimicrobial Mechanisms (e.g., Pore Formation, DNA/RNA Binding)
Beta-defensins are cationic peptides that are electrostatically attracted to the negatively charged surfaces of microbial membranes. mdpi.comfrontiersin.org This initial interaction is a critical step in their antimicrobial function. The bacterial membrane's negative charge is primarily due to phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, as well as components like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
Once bound to the microbial surface, Beta-defensin 38 can disrupt the membrane integrity through several proposed mechanisms:
Pore Formation: One of the primary mechanisms is the formation of pores or channels in the microbial membrane. mdpi.comfrontiersin.orgnih.gov This disrupts the essential ion gradients across the membrane, leading to the leakage of cellular contents and ultimately, cell death. nih.gov The amphipathic nature of defensins allows them to insert into the lipid bilayer, causing destabilization. frontiersin.orgplos.org
Carpet Model: An alternative to discrete pore formation is the "carpet model," where the peptides accumulate on the membrane surface, disrupting its structure in a detergent-like manner. frontiersin.org
Inhibition of Macromolecular Synthesis: Beyond membrane disruption, beta-defensins can translocate into the cytoplasm and interfere with essential cellular processes. Evidence suggests they can bind to nucleic acids (DNA and RNA), thereby inhibiting their synthesis and contributing to microbial death. mdpi.com They may also interfere with cell wall synthesis. frontiersin.org
It is important to note that the exact mechanism can vary depending on the specific defensin (B1577277) and the target microorganism. plos.org
Receptor-Mediated Signaling Pathways Activated by this compound
In addition to their direct antimicrobial effects, beta-defensins, including presumably this compound, function as signaling molecules that modulate the host's immune response. They achieve this by interacting with various cell surface receptors.
Beta-defensins are known to interact with several G protein-coupled receptors (GPCRs), which are key in orchestrating immune cell trafficking and activation.
CCR2 and CCR6: Human beta-defensins 2 and 3 have been shown to interact with chemokine receptors CCR2 and CCR6. mdpi.comnih.gov This interaction is crucial for chemoattraction, recruiting immune cells like immature dendritic cells, memory T cells, monocytes, and macrophages to sites of infection. mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.org The binding to these receptors is sensitive to pertussis toxin, indicating the involvement of Gαi proteins. researchgate.net
CXCR4: Human beta-defensin 3 (hBD-3) has been identified as an antagonist of the CXCR4 receptor. rndsystems.commdpi.comnih.gov It can block the binding of the natural ligand, CXCL12 (SDF-1α), and inhibit subsequent signaling, such as calcium mobilization. nih.gov This interaction has implications in various physiological and pathological processes, including HIV infection, as CXCR4 is a coreceptor for the virus. rndsystems.commdpi.com
LRP5: Recent studies have revealed an interaction between human beta-defensin 3 and the LDL receptor-related protein 5 (LRP5), a co-receptor in the Wnt signaling pathway. researchgate.netnih.govdbcls.jpdntb.gov.ua This interaction can activate the β-catenin pathway in a Wnt-independent manner. researchgate.netnih.gov
Table 1: G Protein-Coupled Receptor Interactions of Beta-defensins
| Receptor | Interacting Beta-defensin(s) | Cellular Outcome |
|---|---|---|
| CCR2 | hBD-2, hBD-3 | Chemotaxis of monocytes, macrophages, dendritic cells mdpi.comnih.govnih.govfrontiersin.org |
| CCR6 | hBD-2, hBD-3 | Chemotaxis of immature dendritic cells, memory T cells mdpi.comresearchgate.netmdpi.com |
| CXCR4 | hBD-3 | Antagonism of SDF-1α signaling, receptor internalization mdpi.comnih.gov |
| LRP5 | hBD-3 | Activation of the β-catenin pathway researchgate.netnih.gov |
Beta-defensins can also signal through Toll-like receptors (TLRs), which are central to the innate immune system's recognition of pathogen-associated molecular patterns (PAMPs).
TLR1/TLR2 and TLR4: Human beta-defensin 3 has been shown to activate antigen-presenting cells through TLR1 and TLR2. frontiersin.orgfrontiersin.org Murine beta-defensin 2 can activate cells via TLR4. frontiersin.org This demonstrates that defensins can act as endogenous ligands for TLRs, bridging the gap between microbial recognition and the subsequent immune response. frontiersin.org
NF-κB Pathway: The activation of TLRs by beta-defensins often leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.comnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and other defensins. mdpi.comnih.gov The induction of beta-defensin expression itself can be mediated by NF-κB, creating a positive feedback loop. mdpi.comnih.govasm.org
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated by TLR stimulation and beta-defensins. mdpi.comresearchgate.netmdpi.com This pathway, which includes subfamilies like p38, JNK, and ERK, is involved in regulating the expression of beta-defensins and other inflammatory mediators. mdpi.comresearchgate.netasm.orgnih.govnih.govtandfonline.com For instance, the p38 MAPK pathway has been implicated in the induction of beta-defensin expression in response to bacterial components. asm.orgasm.orgnih.gov
Interactions with G Protein-Coupled Receptors (e.g., CCR2, CCR6, CXCR4, LRP5)
Intracellular Signaling Cascades Triggered by this compound (e.g., β-catenin pathway, STAT1)
The interaction of this compound with its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
β-catenin Pathway: As mentioned, the interaction of hBD-3 with LRP5 can lead to the stabilization and nuclear translocation of β-catenin. researchgate.netnih.gov This activation of the β-catenin pathway has been shown to promote a pro-inflammatory response, for example, by inducing the release of the chemokine IL-8. researchgate.netnih.gov
STAT1 Pathway: While direct evidence for this compound is pending, other defensins are known to influence STAT (Signal Transducer and Activator of Transcription) signaling pathways, which are critical for cytokine responses.
Table 2: Key Intracellular Signaling Pathways Activated by Beta-defensins
| Pathway | Triggering Receptor(s) | Key Downstream Effectors | Cellular Response |
|---|---|---|---|
| NF-κB | TLR1/2, TLR4 | IKK, IκB | Increased expression of pro-inflammatory cytokines and defensins frontiersin.orgmdpi.comnih.govasm.org |
| MAPK | TLRs, GPCRs | p38, JNK, ERK | Regulation of gene expression, cell proliferation, and apoptosis mdpi.comresearchgate.netmdpi.comasm.org |
| β-catenin | LRP5 | β-catenin, TCF/LEF | Pro-inflammatory response, cell differentiation researchgate.netnih.gov |
Post-Translational Modifications and Their Impact on this compound Function
The biological activity of this compound can be influenced by post-translational modifications.
Disulfide Bonds: A defining feature of beta-defensins is the presence of three intramolecular disulfide bonds that are crucial for their three-dimensional structure. mdpi.comacs.org While the antimicrobial activity of some defensins is retained even without these bonds, the chemoattractant properties are often dependent on the correct disulfide bridging. rndsystems.com The specific pattern of these bonds distinguishes beta-defensins from other defensin subfamilies. mdpi.com
Proteolytic Cleavage: Beta-defensins are often synthesized as precursor proteins that require proteolytic cleavage to become fully active. Cathepsins B, L, and S have been shown to process hBD-3, and this processing can modulate its activity. rndsystems.com
Beta Defensin 38 in Host Pathogen Interactions and Disease Models
Role in Innate Immunity Against Bacterial Infections (In Vivo Models)
Beta-defensins are crucial components of the innate immune system, providing a first line of defense against invading pathogens. In vivo studies using various animal models have highlighted the importance of beta-defensins in controlling bacterial infections. While direct studies on "Beta-defensin 38" are limited in readily available literature, research on its orthologs in different species, such as murine β-defensin 3 (mBD-3), provides significant insights into its function.
Studies on other bacterial pathogens have yielded varied results. For example, mice lacking mBD-1 showed delayed clearance of Haemophilus influenzae. nih.gov However, no significant impact was observed on infections with Staphylococcus aureus and Streptococcus pneumoniae in the same mouse model. nih.gov This suggests a degree of specificity in the action of different β-defensins against various bacterial species. The primary mechanism of action for β-defensins against bacteria involves the disruption of the microbial membrane. mdpi.com Their cationic nature allows them to interact with and permeabilize the negatively charged bacterial membranes, leading to cell death. mdpi.commdpi.com
In the context of bovine health, β-defensins are recognized for their role in protecting the mammary gland from mastitis-causing pathogens like E. coli and S. aureus. mdpi.com These peptides exhibit direct bactericidal activity against these major pathogens. mdpi.com
Table 1: In Vivo Models of Beta-defensin Orthologs in Bacterial Infections | Animal Model | Beta-defensin Ortholog | Bacterial Pathogen | Key Findings | | :--- | :--- | :--- | :--- | | Mouse (C57BL/6) | mBD-3 | Bordetella bronchiseptica | Wild-type bacteria suppressed mBD-3 mRNA levels in the trachea. researchgate.net | | Mouse (mBD-1 deficient) | mBD-1 | Bordetella bronchiseptica | Increased bacterial numbers in the trachea. nih.govresearchgate.net | | Mouse (mBD-1 deficient) | Haemophilus influenzae | Delayed clearance from the airway. nih.govnih.gov | | Mouse (mBD-1 deficient) | Staphylococcus aureus, Streptococcus pneumoniae | No significant effect on infection. nih.gov | | Mouse (Defb1 knockout) | Defb1 | Staphylococcus species | Increased infection in the bladder. frontiersin.org | | Calf | Tracheal Antimicrobial Peptide (TAP) | Acute bacterial pneumonia | Coordinated expression with inflammatory-response elements in the lungs. nih.gov |
Contribution to Antifungal Defense Mechanisms (Experimental Models)
Beta-defensins also play a significant role in the host's defense against fungal pathogens. Experimental models have demonstrated their efficacy against various fungal species, particularly Candida. Human β-defensin 3 (hBD-3), an ortholog of this compound, has shown potent antifungal activity.
In vitro studies have revealed that hBD-3 is effective against several Candida species, including the most common human fungal pathogen, Candida albicans. mdpi.comunits.it The mechanism of action is thought to involve the disruption of the fungal cell wall biosynthesis by binding to lipid-II-rich regions. nih.gov This is a similar mechanism to that of the fungal defensin (B1577277) plectasin. nih.gov Recombinant hBD-2 and hBD-3 have demonstrated specific activity against C. albicans, C. tropicalis, and C. parapsilosis, though they are less effective against C. glabrata and C. krusei. units.it
The antifungal activity of β-defensins is not limited to direct killing. They can also inhibit the adherence of Candida to host cells, a critical step in the initiation of infection. units.it Furthermore, some studies suggest that the antifungal efficacy of certain defensins is dependent on a functioning mitochondrial respiratory chain in the fungus, and they may induce apoptosis and the formation of reactive oxygen species (ROS). nih.gov
It is important to note that the in vitro antifungal activity of defensins does not always directly translate to in vivo efficacy, as factors within the host environment can influence their function. nih.gov However, the consistent demonstration of antifungal properties in experimental models strongly supports their contribution to antifungal defense. frontiersin.org
Table 2: Experimental Models of Beta-defensin Orthologs in Antifungal Defense
| Defensin Ortholog | Fungal Pathogen | Experimental Model | Key Findings |
|---|---|---|---|
| Human β-defensin 3 (hBD-3) | Candida albicans | In vitro | Potent antifungal activity, disrupts cell wall biosynthesis. mdpi.comnih.gov |
| Human β-defensin 2 (hBD-2) & hBD-3 | Candida species (C. albicans, C. tropicalis, C. parapsilosis) | In vitro | Strain-specific antifungal activity. units.it |
| Human β-defensin 2 (hBD-2) & hBD-3 | Candida species (C. glabrata, C. krusei) | In vitro | Limited antifungal activity. units.it |
| RsAFP2 (plant defensin) | Candida albicans | Murine model | Significantly reduces fungal burden in the kidneys. nih.gov |
Involvement in Viral Clearance and Pathogenesis (Non-Clinical Studies)
The role of β-defensins extends to antiviral immunity, where they have been shown to inhibit a wide range of both enveloped and non-enveloped viruses. nih.govnih.gov Non-clinical studies have begun to unravel the complex mechanisms by which these peptides contribute to viral clearance and influence pathogenesis.
In mice infected with influenza A virus (IAV), the expression of murine β-defensin 3 and 4 (orthologs of human β-defensin 2) is induced in the upper and lower airways. nih.gov Murine β-defensin 3 has demonstrated antiviral effects against the influenza virus both in vitro and in vivo. frontiersin.org The antiviral mechanisms of defensins are diverse and can include direct interaction with the virus, inhibition of viral replication, and modulation of the host immune response. nih.govbiomolther.org
For enveloped viruses, defensins can target the viral envelope, leading to its disruption. biomolther.org They can also interfere with viral fusion to host cells. For instance, human β-defensin 3 has been shown to inhibit the fusion of viruses like influenza. frontiersin.org Furthermore, defensins can block various steps in the viral life cycle. nih.gov
In addition to their direct antiviral actions, β-defensins act as immunomodulators that can shape the antiviral immune response. nih.gov They can attract immune cells such as T cells, monocytes, and immature dendritic cells to the site of infection and induce the production of cytokines and chemokines. nih.gov However, the interplay between defensins and viruses can be complex. In some instances, defensins have been reported to enhance viral infection, as seen with certain serotypes of human adenovirus and HIV. frontiersin.org This highlights the context-dependent nature of defensin function in viral pathogenesis.
Table 3: Non-Clinical Studies of Beta-defensin Orthologs in Viral Infections
| Defensin Ortholog | Virus | Study Type | Key Findings |
|---|---|---|---|
| Murine β-defensin 3 & 4 | Influenza A Virus (IAV) | In vivo (mouse model) | Induced gene expression in the airways upon infection. nih.gov |
| Murine β-defensin 3 | Influenza Virus | In vitro and in vivo | Demonstrates antiviral effects. frontiersin.org |
| Human β-defensin 3 (hBD-3) | Influenza Virus | In vitro | Inhibits viral fusion. frontiersin.org |
| Human β-defensin 2 & 3 (hBD-2 & hBD-3) | Human Immunodeficiency Virus (HIV-1) | In vitro (oral epithelium) | mRNA expression induced by the virus. nih.gov |
| Bovine β-defensins | Bovine Respiratory Syncytial Virus (BRSV) | In vivo (calf model) | Expression documented in bronchoalveolar lavage from infected calves. frontiersin.org |
This compound in Inflammatory Conditions and Tissue Homeostasis (Animal Models)
Beyond their direct antimicrobial roles, β-defensins are increasingly recognized as important modulators of inflammation and key players in maintaining tissue homeostasis. Animal models have been instrumental in revealing the multifaceted functions of these peptides in both promoting and resolving inflammation.
In some contexts, β-defensins can exhibit pro-inflammatory properties. For example, human β-defensin 3 can induce the expression of pro-inflammatory cytokines in monocytes through Toll-like receptor (TLR) 1 and 2 signaling. frontiersin.org This suggests a role for β-defensins in initiating an inflammatory response to danger signals.
Conversely, β-defensins can also have anti-inflammatory and tissue-protective effects. In mouse models of inflammatory bowel disease, systemic administration of human β-defensin 2 was shown to reduce colitis to a degree comparable to that of steroids and anti-TNFα therapy. frontiersin.org In a model of infected mouse cornea, silencing the murine orthologs of human β-defensin 2 and 3 led to an increase in pro-inflammatory cytokines and a simultaneous increase in bacterial load. frontiersin.org This indicates that at certain concentrations, these defensins can suppress excessive inflammation while controlling infection.
The role of β-defensins in tissue homeostasis is also evident in wound healing processes. Their expression is often decreased in chronic wounds like diabetic ulcers, which is thought to contribute to increased infection and impaired healing. frontiersin.org β-defensins can promote wound healing by stimulating the migration of fibroblasts and the proliferation of keratinocytes. frontiersin.org
The expression of β-defensins is tightly regulated and can be induced by pro-inflammatory stimuli and bacterial products. nih.gov This inducibility allows for a rapid response to infection and tissue injury, helping to restore homeostasis. Under homeostatic conditions, β-defensins may contribute to immune tolerance by managing the microbial interface and promoting a balanced immune response. frontiersin.orgresearchgate.net
Table 4: Animal Models of Beta-defensin Orthologs in Inflammation and Homeostasis
| Defensin Ortholog | Animal Model/Condition | Key Findings |
|---|---|---|
| Human β-defensin 2 (hBD-2) | Mouse model of inflammatory bowel disease | Systemic administration reduced colitis. frontiersin.org |
| Murine orthologs of hBD-2 & hBD-3 | Mouse model of infected cornea | Silencing led to increased pro-inflammatory cytokines and bacterial load. frontiersin.org |
| Porcine β-defensin 129 (pBD129) | Pig model | Attenuates lipopolysaccharide-induced inflammatory responses by reducing inflammatory cytokines. mdpi.com |
| Human β-defensin 3 (hBD-3) | Mouse and human macrophages | Suppressed LPS-induced TNFα and IL-6 production. nih.gov |
| Human β-defensin 3 (hBD-3) | Human monocytes | Induced pro-inflammatory cytokines via TLR1/2. frontiersin.org |
Genetic Variants and Their Association with Susceptibility/Resistance in Model Systems (e.g., Gene Copy Number Variation)
Genetic variations within the β-defensin gene cluster, particularly copy number variations (CNVs), have been associated with susceptibility or resistance to various diseases in both humans and animal models. CNVs refer to differences in the number of copies of a particular gene in the genome of an individual. mdpi.com
The β-defensin gene cluster is known to exhibit extensive CNV. karger.com This variation can influence the expression levels of β-defensin genes, which in turn can affect an individual's ability to mount an effective immune response. karger.com A correlation between β-defensin gene copy number and mRNA expression levels has been demonstrated in several studies. karger.com
In humans, CNV of β-defensin genes has been linked to inflammatory diseases such as Crohn's disease and psoriasis. karger.comkarger.com Low copy numbers of the DEFB4 gene (which encodes hBD-2) have been associated with colonic Crohn's disease, potentially due to a weakened antibacterial barrier in the gut. karger.com Conversely, high copy numbers have been linked to an increased risk of psoriasis, possibly due to an exaggerated immune response. karger.com
Studies in animal models have also highlighted the importance of β-defensin CNV. In pigs, extensive CNVs have been observed for several β-defensin genes, and these variations may serve as DNA markers for resilience against pathogenic infections. mdpi.com A strong correlation was found between the genomic copy number and the expression levels of certain porcine β-defensin genes. mdpi.com In cattle, β-defensin genes also show extensive CNV, with potential implications for fertility and disease resistance. researchgate.net The expression of some bovine β-defensin genes in the epididymis was found to correlate with their genomic copy number. researchgate.net
This genetic variability suggests a model where higher copy numbers might increase protection against infectious diseases but could also predispose individuals to inflammatory or autoimmune conditions. karger.com The study of β-defensin CNV in model systems is crucial for understanding the genetic basis of susceptibility and resistance to a wide range of diseases.
Table 5: Genetic Variants of Beta-defensins and Disease Association in Model Systems
| Gene/Locus | Genetic Variation | Model System | Associated Phenotype/Disease |
|---|---|---|---|
| DEFB4 (hBD-2) | Low copy number | Human | Association with colonic Crohn's disease. karger.com |
| DEFB4 (hBD-2) | High copy number | Human | Increased susceptibility to psoriasis. karger.com |
| Porcine β-defensin genes (pBD114, pBD119, pBD129) | Copy Number Variation (CNV) | Pig breeds | Correlation between copy number and mRNA expression levels. mdpi.com |
| Bovine β-defensin genes (e.g., DEFB103) | Copy Number Variation (CNV) | Cattle breeds | Extensive multiallelic CNV with potential functional consequences for fertility. researchgate.net |
| Beta-defensin gene cluster | Copy Number Variation (CNV) | Human | Associated with differing susceptibility to Crohn's disease and psoriasis. karger.com |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Murine β-defensin 1 (mBD-1) |
| Murine β-defensin 3 (mBD-3) |
| Human β-defensin 1 (hBD-1) |
| Human β-defensin 2 (hBD-2) |
| Human β-defensin 3 (hBD-3) |
| Human β-defensin 4 (hBD-4) |
| Tracheal Antimicrobial Peptide (TAP) |
| Porcine β-defensin 129 (pBD129) |
| Plectasin |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor α (TNFα) |
Methodological Approaches in Beta Defensin 38 Research
Molecular Biology Techniques for Gene Expression Analysis (e.g., qPCR, RNA-seq)
Quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) are fundamental tools for investigating the expression of the DEFB38 gene in various tissues and under different conditions.
Quantitative Real-Time PCR (qPCR): This technique is widely used to quantify mRNA levels of DEFB38 with high sensitivity and specificity. plos.org The method involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified using gene-specific primers. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of target mRNA. bitesizebio.comr-project.org For accurate relative quantification, the expression of DEFB38 is typically normalized to one or more stably expressed endogenous control genes, also known as housekeeping genes. plos.org The double delta Ct (ΔΔCt) analysis is a common method for calculating the fold change in gene expression between different samples or treatments. bitesizebio.com Studies have utilized qPCR to analyze DEFB38 expression in various contexts, including in response to specific stimuli or in different cell types. cohesionbio.com For instance, qPCR can be used to validate findings from broader transcriptomic analyses or to assess the impact of specific treatments on DEFB38 gene expression.
RNA-Sequencing (RNA-seq): As a high-throughput sequencing technique, RNA-seq provides a comprehensive and unbiased view of the transcriptome, including the expression level of DEFB38 and other genes simultaneously. This method allows for the discovery of novel transcripts, splice variants, and provides a broader context for understanding the regulation of DEFB38 in relation to other genes and pathways. While specific RNA-seq studies focusing solely on DEFB38 are not detailed in the provided information, the general application of this technology is crucial for modern gene expression analysis in immunology and host defense research.
The selection of appropriate reference genes is critical for the accuracy of qPCR data. The stability of these genes should be validated for the specific experimental conditions and tissues being studied. plos.org
Protein Purification and Characterization Methodologies
The production and characterization of the Beta-defensin 38 protein are essential for studying its biological activities. This typically involves recombinant expression systems followed by purification and analytical techniques.
Recombinant Protein Expression: Due to their antimicrobial nature and complex disulfide bonding, expressing and purifying β-defensins can be challenging. spandidos-publications.com Recombinant expression in prokaryotic systems, such as Escherichia coli, is a common approach. plos.orgexp-oncology.com.ua To facilitate purification and improve solubility, β-defensins are often expressed as fusion proteins with tags like Glutathione S-transferase (GST) or an intein domain. spandidos-publications.complos.orgexp-oncology.com.ua The use of an intein-mediated fusion expression system allows for self-cleavage and purification under mild conditions, which can be advantageous for producing active defensin (B1577277) proteins. spandidos-publications.com
Purification Techniques: Following expression, the recombinant protein is purified from the cell lysate. Affinity chromatography is a primary method, utilizing the fusion tag for specific binding to a resin. For example, His-tagged proteins can be purified using a Ni-NTA agarose (B213101) column. plos.org After initial purification, the fusion tag is often cleaved, and the target protein is further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The purified protein is then dialyzed to remove salts and concentrated. plos.org
Characterization: The purity and identity of the purified this compound are confirmed using several methods. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess purity and estimate molecular weight. researchgate.net Mass spectrometry provides an accurate molecular weight determination, confirming the correct protein has been produced. spandidos-publications.com Circular dichroism spectroscopy can be employed to analyze the secondary structure of the purified peptide, often revealing the characteristic β-sheet structure of β-defensins. spandidos-publications.com
The table below summarizes common techniques used in the production and analysis of recombinant this compound.
| Method | Purpose | Common Application |
| Recombinant Expression | To produce large quantities of the protein for functional studies. | E. coli expression systems with fusion tags (e.g., GST, His-tag, intein). spandidos-publications.complos.org |
| Affinity Chromatography | Initial purification of the fusion protein from cell lysate. | Ni-NTA agarose for His-tagged proteins. plos.org |
| RP-HPLC | Final purification of the mature peptide after tag cleavage. | Separation based on hydrophobicity to achieve high purity. researchgate.net |
| SDS-PAGE | To assess purity and estimate the molecular weight of the protein. | Visualizing protein bands to confirm size and purity. researchgate.net |
| Mass Spectrometry | To confirm the precise molecular weight and identity of the protein. | Verifying the correct protein sequence and post-translational modifications. spandidos-publications.com |
| Circular Dichroism | To determine the secondary structure of the purified protein. | Confirming the characteristic β-sheet fold of defensins. spandidos-publications.com |
In Vitro Assays for Antimicrobial Activity Assessment (e.g., MIC, Time-Kill Assays)
To quantify the antimicrobial efficacy of this compound, researchers utilize a variety of in vitro assays that measure its ability to inhibit or kill microorganisms.
Minimum Inhibitory Concentration (MIC) Assay: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. acs.orgoup.com This is typically performed using a micro-broth dilution method in 96-well plates. acs.orgoup.com Serial dilutions of the peptide are incubated with a standardized inoculum of bacteria or fungi. acs.orgnih.gov After an incubation period, the growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 570 or 600 nm). acs.orgnih.gov The MIC is defined as the lowest peptide concentration where no significant increase in OD is observed. acs.org This assay has been used to test the activity of β-defensins against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi like Candida albicans. acs.orgnih.gov
Time-Kill Assays: Time-kill assays, also known as colony-forming unit (CFU) reduction assays, provide information on the bactericidal or bacteriostatic activity of a peptide over time. pnas.orgmdpi.com Bacteria are incubated with a specific concentration of the peptide, and at various time points, aliquots are removed, serially diluted, and plated on agar. pnas.org After incubation, the number of colonies is counted to determine the number of viable bacteria remaining. pnas.org This method allows for the evaluation of the rate and extent of microbial killing.
The antimicrobial activity of defensins can be influenced by environmental factors such as salt concentration. nih.govpnas.org Therefore, assays are often conducted in both low and high ionic strength buffers to assess the salt sensitivity of the peptide's activity. nih.govmdpi.com
The table below outlines key parameters for in vitro antimicrobial assays.
| Assay | Description | Typical Readout |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of peptide that inhibits microbial growth. acs.org | Lowest peptide concentration with no visible growth after incubation. acs.orgoup.com |
| Time-Kill Assay (CFU Reduction) | Measures the rate and extent of microbial killing over time. pnas.org | Reduction in colony-forming units (CFU/mL) at different time points. mdpi.com |
Cell Culture Models for Investigating Immunomodulatory Effects
Cell culture models are indispensable for dissecting the immunomodulatory functions of this compound, allowing researchers to study its effects on specific cell types in a controlled environment.
Epithelial Cell Lines: Epithelial cells are a primary source of β-defensins and are often the first line of defense against pathogens. spandidos-publications.com Cell lines such as human bronchial epithelial cells (HBECs) and the A549 lung carcinoma cell line are used to study the regulation of β-defensin expression and their effects on cytokine production. nih.govphysiology.org For example, studies have investigated the induction of β-defensin mRNA in tracheal epithelial cells in response to bacterial components like lipopolysaccharide (LPS). nih.gov These models are also used to assess the cytotoxic potential of defensins on host cells. physiology.org
Immune Cell Lines and Primary Cells: To investigate the direct effects of β-defensins on immune responses, various immune cells are used. The human monocytic cell line THP-1 is a common model for studying effects on monocytes and macrophages. acs.orgnih.gov These cells can be differentiated into macrophage-like cells to study responses to stimuli in the presence or absence of β-defensins. nih.gov Primary cells, such as peripheral blood mononuclear cells (PBMCs), monocytes, and dendritic cells, are also crucial as they more closely represent the in vivo situation. frontiersin.orgmdpi.com These models have been used to demonstrate that β-defensins can act as chemoattractants for immature dendritic cells and memory T cells, and can modulate the production of cytokines like TNF-α and IL-6 in macrophages. nih.govfrontiersin.orgmdpi.com
Investigating Signaling Pathways: Cell culture models are instrumental in identifying the signaling pathways involved in β-defensin expression and function. For instance, studies have shown the involvement of the NF-κB and MAPK signaling pathways in the induction of β-defensin expression in epithelial cells. nih.govcdnsciencepub.com The use of specific inhibitors for these pathways helps to confirm their role. cdnsciencepub.com
The table below lists cell models commonly used in Beta-defensin research.
| Cell Type | Example Cell Line/Primary Cell | Research Application |
| Epithelial Cells | Tracheal Epithelial Cells (TEC), A549, Human Bronchial Epithelial Cells (HBEC) | Studying gene expression regulation, cytokine production, and cytotoxicity. nih.govphysiology.org |
| Monocytes/Macrophages | THP-1 cell line, Primary Monocytes | Investigating chemoattraction, cytokine responses (e.g., TNF-α, IL-6), and anti-inflammatory effects. acs.orgnih.govfrontiersin.org |
| Dendritic Cells | Immature Dendritic Cells | Assessing chemotactic activity and the link between innate and adaptive immunity. frontiersin.orgmdpi.com |
| Keratinocytes | Primary Keratinocytes | Examining the induction of proinflammatory mediators. nih.gov |
Genetically Modified Animal Models (e.g., Knockout, Transgenic) for Functional Studies
To understand the in vivo physiological and pathological roles of this compound, researchers utilize genetically modified animal models, primarily mice.
Knockout Models: Knockout mice, in which the gene for a specific β-defensin is inactivated, are a powerful tool to study its function. By comparing these mice to their wild-type littermates, researchers can assess the consequences of the gene's absence, particularly in the context of infection or inflammation. While specific knockout models for Defb38 are not detailed in the provided search results, the general approach is a cornerstone of functional genomics. The Mouse Genome Informatics (MGI) database lists Defb38 and provides resources for related genetic models. jax.org
Transgenic Models: Transgenic animals are created to overexpress a specific gene. For example, transgenic mice have been generated to express a dog β-defensin gene, which successfully demonstrated its role in coat color pigmentation, highlighting an unexpected function for this protein family. nih.gov Similarly, transgenic cattle expressing human β-defensin-3 have been developed to enhance resistance to Mycobacterium bovis. researchgate.net These models are valuable for studying the gain-of-function effects of a particular defensin and for exploring its potential therapeutic applications. The generation of these animals often involves techniques like somatic cell nuclear transfer (SCNT). researchgate.net
In Vivo Functional Assays: These animal models allow for a range of in vivo experiments. For instance, the anti-inflammatory effects of a β-defensin can be tested by administering it to mice challenged with an inflammatory agent like LPS and then measuring serum cytokine levels. nih.gov The role of a defensin in controlling bacterial infections can be assessed by challenging knockout or transgenic animals with a pathogen and monitoring bacterial load and survival rates. Furthermore, these models are used to detect potential horizontal gene transfer from genetically modified organisms. plos.org
The use of genetically modified animal models provides crucial insights into the complex in vivo functions of β-defensins that cannot be fully recapitulated in vitro.
Proteomic and Interactomic Approaches to Identify Binding Partners
To fully understand the molecular mechanisms by which this compound exerts its functions, it is essential to identify the molecules it interacts with. Proteomic and interactomic approaches are employed to map these interactions.
Interactome Analysis: Identifying the binding partners of a protein provides clues about its function and the pathways it is involved in. Techniques such as yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), and affinity purification-mass spectrometry (AP-MS) are used to discover protein-protein interactions. While specific interactome studies for this compound are not detailed, research on other defensins has identified interactions with various receptors and molecules. For example, human β-defensin 3 has been shown to interact with TLR1/2 and CCR2, mediating its immunomodulatory effects. nih.govfrontiersin.org Genome-wide bimolecular fluorescence complementation-based proteomic analysis has been used to identify the human interactome of proteins from pathogens, which can include host defense peptides. frontiersin.org
Proteomics: Quantitative proteomics can be used to analyze changes in the proteome of cells or tissues in response to this compound treatment. This can reveal downstream effects and indirectly suggest functional pathways. For example, analyzing the proteome of bacteria treated with a β-defensin can shed light on its mechanism of antimicrobial action. Combining quantitative proteomics with interactomics provides a deeper insight into molecular differences and functional networks within cells. nih.gov The Human Proteome Project (HPP) aims to create a complete list of all human proteins, including defensins, which serves as a foundation for these studies. providence.org
These advanced techniques are crucial for moving beyond the direct antimicrobial activity of this compound and uncovering its role as a signaling molecule and modulator of complex biological processes.
Emerging Research Frontiers and Unresolved Questions in Beta Defensin 38 Biology
Elucidating Novel Functions Beyond Antimicrobial Defense
While the antimicrobial capabilities of beta-defensins are well-established, there is a growing body of evidence indicating that BD-38 has a much broader range of biological activities. nih.govfrontiersin.org Current research is increasingly focused on its function as a signaling molecule that can modulate a variety of cellular processes. These non-antimicrobial functions include immunomodulation, chemotaxis, and the regulation of cytokine production. nih.govoup.com For example, studies are actively investigating how BD-38 interacts with immune cells to direct both innate and adaptive immune responses. mdpi.com A key area of interest is the ability of BD-38 to attract immune cells, such as macrophages and dendritic cells, to sites of inflammation or injury. oup.com Furthermore, its capacity to influence the production of various cytokines and chemokines points to a more comprehensive role in controlling the inflammatory landscape. scbt.com A full understanding of the physiological and pathological importance of BD-38 hinges on the elucidation of these novel functions.
Detailed Mapping of Receptor-Ligand Interactions and Specificity
A central question in the study of BD-38 is the definitive identification and characterization of its cellular receptors. While some beta-defensins are known to interact with chemokine receptors like CCR6 and G protein-coupled receptors, the specific receptors for BD-38 and the subsequent signaling pathways they trigger remain largely unknown. asm.orgplos.orgnih.gov A detailed map of these receptor-ligand interactions is crucial for deciphering the mechanisms that underpin its varied biological effects. nih.gov To this end, researchers are utilizing sophisticated methods such as surface plasmon resonance, co-immunoprecipitation, and computational modeling to identify binding partners and analyze the specificity of these interactions. nih.govnih.gov A thorough understanding of the structural basis of BD-38's binding to its receptors will provide vital insights into its functional diversity and could inform the design of targeted therapeutic strategies. The specificity of these interactions is a primary focus, as it dictates which cell types are influenced by BD-38 and the resulting biological consequences. frontiersin.org
Understanding Cross-Talk with Other Host Defense Peptides
The epithelial surfaces of the body are defended by a complex mixture of host defense peptides (HDPs), and BD-38 does not function in isolation. frontiersin.org A significant and emerging area of research is the investigation of the synergistic, antagonistic, or additive interactions between BD-38 and other HDPs, such as other beta-defensins or cathelicidins. plos.orgaai.org This "cross-talk" has the potential to enhance the antimicrobial and immunomodulatory activities of the individual peptides. frontiersin.org For instance, combinations of different HDPs may demonstrate increased efficacy in killing a wider range of pathogens or may modulate the inflammatory response with greater subtlety than any single peptide could achieve on its own. While unraveling the molecular foundations of this interplay is a complex undertaking, it is essential for a comprehensive understanding of the integrated host defense system at mucosal surfaces.
Role in Non-Infectious Diseases and Physiological Processes
The involvement of BD-38 is increasingly being recognized in a range of non-infectious diseases and physiological processes, expanding its role beyond the context of infection.
Cancer: The function of BD-38 in cancer is multifaceted and appears to be dependent on the specific context. nih.gov Some research suggests it may possess tumor-suppressive capabilities by inhibiting the proliferation and migration of cancer cells or by fostering an anti-tumor immune response. mdpi.comspandidos-publications.com In contrast, other studies indicate that in certain types of cancer, elevated levels of BD-38 may be linked to tumor progression and metastasis, possibly by promoting angiogenesis or inflammation that facilitates tumor growth. researchgate.net Further investigation into the precise mechanisms in various cancer models is a critical area of research. researchgate.net
Wound Healing: Defensins are known to contribute to wound healing by encouraging the migration and proliferation of keratinocytes, which are vital for re-epithelialization. frontiersin.orgmdpi.com Research is ongoing to ascertain the specific role of BD-38 in the different phases of wound repair, from inflammation and cell recruitment to tissue remodeling. researchgate.net Its potential to modulate the local immune environment and safeguard the wound from infection makes it a molecule of considerable interest in this field. aai.org
Metabolic Diseases: More recent and exploratory research is beginning to examine a potential connection between beta-defensins and metabolic diseases. asm.org Given the established link between chronic inflammation and metabolic disorders such as obesity and type 2 diabetes, and the immunomodulatory function of peptides like BD-38, this is an emerging but potentially significant area of study.
| Process/Disease | Potential Role of Beta-defensin 38 | Key Research Focus |
| Cancer | May act as a tumor suppressor or promoter depending on the cancer type and microenvironment. nih.govmdpi.comspandidos-publications.comresearchgate.net | To investigate the specific mechanisms of action in different cancer models and the influence of the tumor microenvironment. |
| Wound Healing | Promotes keratinocyte migration and proliferation, aiding in the re-epithelialization of wounds. frontiersin.orgmdpi.comresearchgate.net | To define its precise role in the various stages of wound repair and its immunomodulatory effects. aai.org |
| Metabolic Diseases | A potential link is being explored due to its immunomodulatory functions and the inflammatory nature of these diseases. asm.org | To investigate the correlation and functional relationship between BD-38 expression and metabolic dysregulation. |
Potential for Comparative Biology Studies Across Species
Beta-defensins are an ancient and evolutionarily conserved part of the innate immune system, present in a diverse range of species, including mammals, birds, and reptiles. physiology.orgspandidos-publications.commdpi.comresearchgate.net Comparative studies of BD-38 orthologs across different species provide a valuable means of understanding its fundamental functions and the evolutionary pressures it has been subjected to. By comparing the gene structure, expression patterns, and functional activities of BD-38 across various animal lineages, researchers can pinpoint conserved domains essential for its activity, as well as species-specific adaptations. researchgate.netnih.govfrontiersin.org For example, studying BD-38 in livestock is not only crucial for animal health but can also offer insights into its role in economically significant traits like disease resistance. physiology.org These comparative methods can shed light on the evolutionary history of this important host defense peptide and uncover new aspects of its biology.
Challenges and Future Directions in this compound Translational Research
Translating fundamental biological discoveries about BD-38 into practical applications is faced with several challenges that are the focus of ongoing and future research. A major obstacle is gaining a complete understanding of its regulation. The factors that govern the expression of the BD-38 gene in different tissues and under varying conditions, such as inflammation or infection, are not yet fully understood. nih.gov Deciphering these complex regulatory networks, including the roles of transcription factors and signaling pathways, is essential for leveraging its therapeutic potential. asm.org
Another significant challenge is the development of reliable and specific methods for detecting BD-38. The accurate measurement of this peptide in biological samples is critical for establishing its utility as a biomarker for disease diagnosis or prognosis. Furthermore, the creation of stable and effective delivery systems is a key consideration for any future therapeutic applications. Future research will likely concentrate on overcoming these translational hurdles by developing advanced molecular tools and model systems to fully realize the biological potential of this compound.
Q & A
Q. How can researchers enhance the reproducibility of this compound studies?
- Best Practices :
- Protocol Sharing : Upload step-by-step methods to repositories like Protocols.io .
- Reagent Validation : Use commercial antibodies with LOT numbers and validate in-house.
- Open Data : Deposit raw sequencing/imaging data in public archives (e.g., NCBI GEO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
